

A Technical Guide to the Photophysical Characteristics of Reactive Red 198

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Red 198*

Cat. No.: *B1217670*

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Introduction

Reactive Red 198 (RR198) is a monoazo dye belonging to the class of reactive dyes, which are widely utilized in the textile industry for coloring cellulosic fibers. Its chemical structure, characterized by a chromophoric azo group ($-N=N-$) and reactive groups, allows it to form covalent bonds with fibers, resulting in excellent wash fastness. While its primary application lies in dyeing, understanding the photophysical properties of RR198 is crucial for various scientific and research applications, including environmental monitoring, photocatalytic degradation studies, and potential applications in biomedical imaging and sensing where dye-protein interactions are investigated. This technical guide provides a comprehensive overview of the known photophysical characteristics of **Reactive Red 198** and details the experimental protocols for determining these properties.

General Characteristics of Reactive Red 198

Property	Value	Reference
Chemical Formula	C27H18ClN7Na4O16S5	[1]
Molecular Weight	984.21 g/mol	[2]
CAS Number	145017-98-7	[3]
Appearance	Dark red powder	[4]
Class	Monoazo dye	[5]

Photophysical Data

A thorough review of the scientific literature reveals a significant focus on the degradation and removal of **Reactive Red 198** from wastewater, with limited studies dedicated to a comprehensive characterization of its intrinsic photophysical properties. The available data is summarized below.

Parameter	Value	Solvent	Reference
Absorption Maximum (λ_{max})	515 - 520 nm	Aqueous solutions	
Molar Absorptivity (ϵ)	Not Reported	-	-
Fluorescence Emission Maximum (λ_{em})	Not Reported	-	-
Fluorescence Quantum Yield (Φ_F)	Not Reported	-	-
Fluorescence Lifetime (τ_F)	Not Reported	-	-

The lack of reported data on fluorescence emission, quantum yield, and lifetime suggests that **Reactive Red 198** may be a weakly fluorescent compound. Azo dyes, in general, are known to exhibit rapid non-radiative decay pathways from the excited state, which can quench fluorescence.

Experimental Protocols

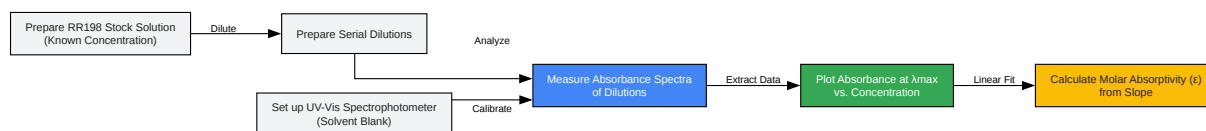
For researchers seeking to determine the photophysical characteristics of **Reactive Red 198**, the following standard experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of the dye.

Methodology:

- **Solution Preparation:** Prepare a stock solution of **Reactive Red 198** of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a buffer solution). From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 μM to 50 μM .
- **Spectrophotometer Setup:** Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.
- **Measurement:** Record the absorption spectra of the diluted solutions over a wavelength range of at least 300 nm to 800 nm.
- **Data Analysis:**
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - According to the Beer-Lambert law ($A = \epsilon cl$), plot the absorbance at λ_{max} against the concentration of the dye.
 - The molar absorptivity (ϵ) can be calculated from the slope of the resulting linear plot (slope = $\epsilon \times \text{path length}$). The path length (l) is typically the width of the cuvette (usually 1 cm).



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Workflow for determining molar absorptivity using UV-Vis spectroscopy.

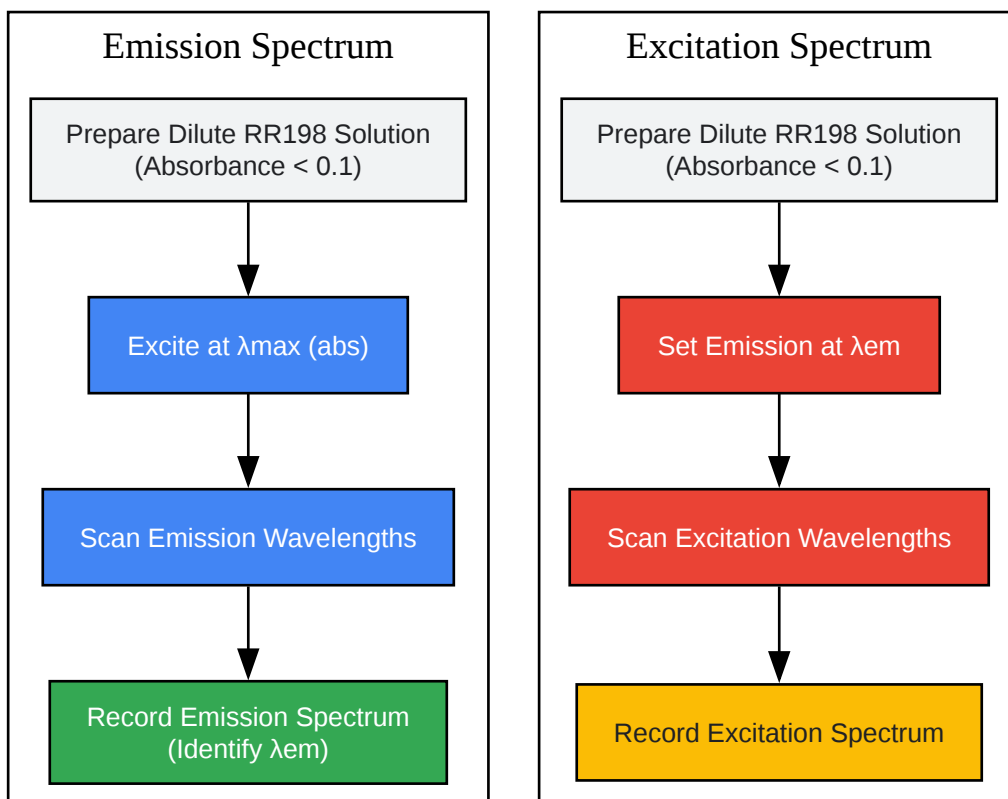
Fluorescence Spectroscopy

This technique is used to determine the fluorescence excitation and emission spectra of the dye.

Methodology:

- **Solution Preparation:** Prepare a dilute solution of **Reactive Red 198** in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- **Spectrofluorometer Setup:** Use a calibrated spectrofluorometer.
- **Emission Spectrum Measurement:**
 - Set the excitation wavelength to the λ_{max} determined from the absorption spectrum (around 515-520 nm).
 - Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 530 nm to 800 nm).
- **Excitation Spectrum Measurement:**
 - Set the emission monochromator to the wavelength of maximum fluorescence emission (λ_{em}) determined from the emission spectrum.

- Scan the excitation monochromator over a wavelength range that covers the absorption spectrum of the dye (e.g., 300 nm to 600 nm).



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Workflow for acquiring fluorescence emission and excitation spectra.

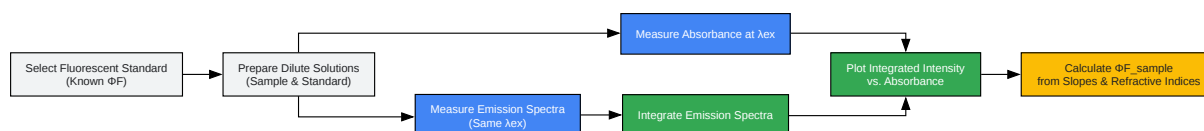
Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Methodology:

- Standard Selection:** Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to **Reactive Red 198**. For a dye absorbing around 520 nm, a standard like Rhodamine 6G in ethanol ($\Phi_F \approx 0.95$) could be considered, although the significant spectral difference would require careful instrument correction.

- Solution Preparation: Prepare a series of solutions of both the standard and **Reactive Red 198** in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
- Measurement:
 - Record the absorbance of each solution at the chosen excitation wavelength.
 - Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
- Data Analysis:
 - Integrate the area under the fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
 - The quantum yield of the sample (ΦF_{sample}) can be calculated using the following equation: $\Phi F_{\text{sample}} = \Phi F_{\text{standard}} \times (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{standard}}) \times (n_{\text{sample}}^2 / n_{\text{standard}}^2)$ where 'Slope' is the slope of the integrated fluorescence intensity vs. absorbance plot, and 'n' is the refractive index of the solvent.



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Workflow for the relative determination of fluorescence quantum yield.

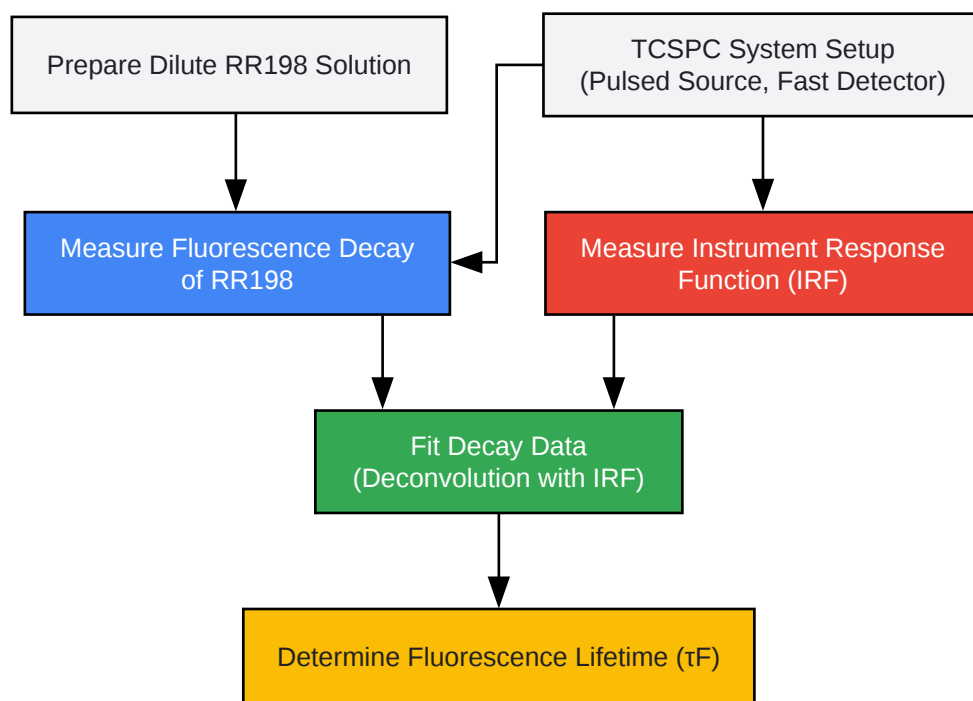
Fluorescence Lifetime Measurement

Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common

and accurate method for its determination.

Methodology:

- Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength close to the λ_{max} of **Reactive Red 198**, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
- Sample Preparation: Prepare a dilute solution of **Reactive Red 198** in the desired solvent.
- Measurement:
 - Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
 - Acquire the fluorescence decay curve of the **Reactive Red 198** solution.
- Data Analysis:
 - The fluorescence decay data is fitted to an exponential decay model, typically after deconvolution with the IRF.
 - For a single exponential decay, the lifetime (τ_F) is the time it takes for the fluorescence intensity to decay to $1/e$ of its initial value. The data is often fitted to a multi-exponential decay model to account for complex photophysics.



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Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

While specific quantitative data on the fluorescence properties of **Reactive Red 198** are scarce in the existing literature, its absorption characteristics are well-established. This guide provides the necessary framework and detailed experimental protocols for researchers to thoroughly characterize the photophysical properties of this widely used azo dye. A comprehensive understanding of its absorption, emission, quantum yield, and lifetime is essential for advancing its application in diverse scientific fields beyond the textile industry. The provided workflows and diagrams offer a clear and structured approach for undertaking such investigations.

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- To cite this document: BenchChem. [A Technical Guide to the Photophysical Characteristics of Reactive Red 198]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217670#photophysical-characteristics-of-reactive-red-198]

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